1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a pyrrolidine ring with an azetidine moiety, both of which are functionalized with a 3-chloro-4-methoxybenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a sulfonyl chloride precursor under basic conditions. The azetidine ring can be introduced through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted azetidines, and various pyrrolidine derivatives.
Scientific Research Applications
1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.
Comparison with Similar Compounds
- 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine
- 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]piperidine
- 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]morpholine
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-20-14-5-4-12(8-13(14)15)21(18,19)17-9-11(10-17)16-6-2-3-7-16/h4-5,8,11H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNRPQDGBUHVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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